

# Preclinical Profile of PZ-1190: A Novel Multitarget Antipsychotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PZ-1190  |           |
| Cat. No.:            | B2952637 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PZ-1190** (also known as 1192U90) is a novel, orally active, multitarget antipsychotic agent with a promising preclinical profile for the treatment of schizophrenia. Developed with the hypothesis that potent 5-HT2 receptor antagonism combined with dopamine D2 receptor antagonism and 5-HT1A receptor agonism could provide efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS), **PZ-1190** has demonstrated a compelling profile in a range of in vitro and in vivo studies.[1][2] This technical guide provides an in-depth overview of the preclinical data on the antipsychotic effects of **PZ-1190**, focusing on its receptor binding affinity, efficacy in animal models of psychosis, and its proposed mechanism of action.

## **Receptor Binding Affinity**

**PZ-1190** exhibits a high affinity for a range of neurotransmitter receptors implicated in the pathophysiology of schizophrenia. The binding affinities (Ki) of **PZ-1190** for key human and rat receptors are summarized in the table below. The data indicate potent binding to serotonin 5-HT2A and 5-HT1A receptors, as well as dopamine D2 and D4 receptors, and  $\alpha$ 1-adrenergic receptors.[2][3]



| Receptor Target      | Tissue<br>Source/Assay<br>System | ource/Assay Radioligand |        |  |  |
|----------------------|----------------------------------|-------------------------|--------|--|--|
| Serotonin Receptors  |                                  |                         |        |  |  |
| 5-HT2A               | Rat Cortex                       | [3H]-Ketanserin         | 1.5[2] |  |  |
| 5-HT1A               | Rat Hippocampus                  | [3H]-8-OH-DPAT          | 2.5[2] |  |  |
| Dopamine Receptors   |                                  |                         |        |  |  |
| D2 (human D2S)       | Cloned Human<br>Receptor         | [3H]-Raclopride         | 13[2]  |  |  |
| D4 (human D4.2)      | Cloned Human<br>Receptor         | [3H]-Spiperone          | 13[2]  |  |  |
| Adrenergic Receptors |                                  |                         |        |  |  |
| α1                   | Rat Brain                        | [3H]-WB-4101            | 0.3[2] |  |  |

## **In Vivo Antipsychotic Efficacy**

**PZ-1190** has been evaluated in several well-established animal models that are predictive of antipsychotic efficacy in humans. The compound has demonstrated the ability to antagonize behaviors induced by dopamine agonists, which is a hallmark of antipsychotic activity. The effective doses (ED50) for **PZ-1190** in these models are presented below, alongside data for comparator atypical antipsychotics where available.



| Behavioral<br>Model                        | Species | Route of<br>Administration | PZ-1190 ED50<br>(mg/kg) | Comparator<br>ED50 (mg/kg) |
|--------------------------------------------|---------|----------------------------|-------------------------|----------------------------|
| Models of Positive Symptoms                |         |                            |                         |                            |
| Apomorphine-<br>Induced Climbing           | Mouse   | PO                         | 10.1[1]                 |                            |
| Amphetamine-<br>Induced<br>Hyperlocomotion | Rat     | PO                         | 6.6[1]                  |                            |
| Conditioned Avoidance Response             | Rat     | PO                         | 5.7[1]                  |                            |
| Models Predictive of Side Effects          |         |                            |                         | _                          |
| Apomorphine-<br>Induced<br>Stereotypy      | Rat     | PO                         | 133.4[1]                |                            |
| Catalepsy<br>Induction                     | Mouse   | PO                         | 192.4[1]                | -                          |

# **Experimental Protocols Receptor Binding Assays**

Objective: To determine the in vitro binding affinity of **PZ-1190** for various neurotransmitter receptors.

#### Methodology:

• Tissue Preparation: Specific brain regions (e.g., rat cortex for 5-HT2A, rat hippocampus for 5-HT1A) or cell lines expressing cloned human receptors were homogenized in an



appropriate buffer.

- Radioligand Binding: The tissue homogenates or cell membranes were incubated with a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of PZ-1190.
- Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.
- Data Analysis: The concentration of **PZ-1190** that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

### **Behavioral Models**

Objective: To assess the dopamine D2 receptor antagonist activity of **PZ-1190**.

#### Methodology:

- Animals: Male mice were used for this study.
- Drug Administration: PZ-1190 was administered orally (PO) at various doses. A control group received a vehicle.
- Apomorphine Challenge: After a predetermined pretreatment time, mice were challenged with a subcutaneous injection of apomorphine, a dopamine receptor agonist that induces climbing behavior.
- Behavioral Scoring: Immediately after the apomorphine injection, individual mice were
  placed in cylindrical wire mesh cages. The amount of time each mouse spent climbing the
  walls of the cage was recorded for a specific observation period.
- Data Analysis: The dose of PZ-1190 that produced a 50% reduction in the climbing behavior compared to the vehicle-treated group was calculated as the ED50.

Objective: To evaluate the ability of **PZ-1190** to antagonize dopamine-mediated hyperlocomotion, a model for psychosis.



#### Methodology:

- Animals: Male rats were used.
- Drug Administration: **PZ-1190** was administered orally (PO) at various doses, with a control group receiving the vehicle.
- Amphetamine Challenge: Following the pretreatment period, rats were injected with damphetamine to induce hyperlocomotion.
- Locomotor Activity Measurement: Locomotor activity was measured in automated activity chambers equipped with infrared beams. The total distance traveled or the number of beam breaks was recorded over a set period.
- Data Analysis: The ED50 was determined as the dose of PZ-1190 that caused a 50% inhibition of the amphetamine-induced increase in locomotor activity.

Objective: To assess the potential antipsychotic activity of **PZ-1190** in a model of conditioned learning.

#### Methodology:

- Apparatus: A shuttle box with two compartments separated by a partition was used. The floor
  of the box was equipped to deliver a mild electric footshock.
- Training: Rats were trained to associate a conditioned stimulus (CS), such as a light or a tone, with an unconditioned stimulus (US), a mild footshock. The rat could avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
- Drug Testing: Once the rats were trained to a stable level of avoidance, they were treated with various oral doses of **PZ-1190** or vehicle.
- Behavioral Assessment: The number of successful avoidance responses (moving to the other compartment during the CS) was recorded.
- Data Analysis: The ED50 was calculated as the dose of PZ-1190 that produced a 50% reduction in conditioned avoidance responses.



## **Mechanism of Action and Signaling Pathways**

The preclinical data suggest that **PZ-1190**'s antipsychotic effects are mediated through a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor agonism. This dual mechanism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, respectively, while the potent 5-HT2A antagonism may mitigate the risk of extrapyramidal side effects.

The following diagrams illustrate the proposed signaling pathways affected by **PZ-1190**.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance -PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Preclinical Profile of PZ-1190: A Novel Multitarget Antipsychotic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2952637#preclinical-data-on-pz-1190-antipsychotic-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com